Oligonucleotide synthesis projects require protected 2'-O-MOE building blocks with consistent purity and validated performance. N-Benzoyl-5'-O-dmtr-2'-O-(2-methoxyethyl)-adenosine (CAS 251647-48-0) is the essential protected adenosine intermediate for constructing 2'-O-MOE-modified ASOs and siRNAs.
• Enables gapmer ASO design with RNase H-mediated mRNA cleavage
• Confers ΔTm +0.9-1.6 °C/modification for high target binding affinity
• Provides robust nuclease resistance (>8 h in vivo stability)
• Consistent batch quality for reproducible oligonucleotide synthesis
Molecular FormulaC41H41N5O8
Molecular Weight731.8 g/mol
CAS No.251647-48-0
Cat. No.B559636
⚠ Attention: For research use only. Not for human or veterinary use.
2'-O-MOE Adenosine Intermediate for Oligonucleotide Synthesis
N-Benzoyl-5'-O-dmtr-2'-O-(2-methoxyethyl)-adenosine (CAS 251647-48-0) is a chemically protected 2'-O-(2-methoxyethyl) (2'-O-MOE) adenosine derivative . The compound features an N-benzoyl group protecting the exocyclic amine of the adenine base and a 5'-O-DMTr group protecting the 5'-hydroxyl of the ribose sugar . It serves as a critical synthetic intermediate for the preparation of 2'-O-MOE adenosine phosphoramidites, which are subsequently used in solid-phase oligonucleotide synthesis to incorporate 2'-O-MOE modifications into antisense oligonucleotides (ASOs) and siRNAs .
WorkflowProtected phosphoramidite precursor for 2'-O-MOE adenosine incorporation in solid-phase oligonucleotide synthesis
SelectionN-Benzoyl and 5'-O-DMTr protection for standard coupling cycles; supports ≥98% HPLC purity specification
ModelEnables ASO, gapmer, and siRNA construct design requiring nuclease-resistant 2'-modification
Why 2'-O-MOE Modifications Are Irreplaceable
The 2'-O-methoxyethyl (2'-O-MOE) modification confers a distinct combination of enhanced nuclease resistance, increased RNA binding affinity, and favorable pharmacokinetic properties that are not equivalently provided by alternative 2'-modifications such as 2'-O-methyl (2'-O-Me) or 2'-fluoro (2'-F) [1]. While 2'-O-Me provides similar binding affinity improvements (ΔTm increases of 0.9–1.6 °C per modification for both), 2'-O-MOE offers superior in vivo nuclease resistance and a more favorable toxicity profile, with lower rates of hepatotoxicity and reduced nonspecific protein binding compared to first-generation phosphorothioate oligodeoxynucleotides (PS ODNs) [2][3][4]. Furthermore, 2'-O-MOE-modified ASOs have demonstrated dose-dependent target mRNA reduction in vivo with normalized liver enzyme levels (AST, ALT), a benchmark not consistently achieved by other 2'-modifications [5]. These differences are quantitative and directly impact the efficacy, safety, and regulatory trajectory of oligonucleotide therapeutics.
2'-O-Me (2'-O-Methyl) substitution
May offer similar binding affinity improvement, but the in vivo nuclease resistance and pharmacokinetic profile may differ; sustained tissue exposure and hepatic safety endpoints may not transfer directly.
2'-F (2'-Fluoro) substitution
Alters sugar pucker conformation and binding mode; the target-engagement and protein-binding context may require separate validation for chronic administration models.
Unprotected or differently protected 2'-O-MOE intermediates
Divergent protecting-group strategies can shift coupling efficiency and yield; purity context may vary, affecting oligo assembly quality and downstream batch consistency.
[1] Biosearch Technologies. Know your oligo mod: 2ʹ-MOE. Blog post, May 6, 2024. View Source
[2] Prakash TP, Kawasaki AM, Wancewicz EV, Shen L, Monia BP, Ross BS, Bhat B, Manoharan M. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides. J Med Chem. 2008 May 8;51(9):2766-76. doi: 10.1021/jm701537z. View Source
[3] Manoharan M, et al. Pharmacokinetic Properties of 2′-O-(2-Methoxyethyl)-Modified Oligonucleotide Analogs in Rats. Nucleic Acids Research, 1998. View Source
[4] Pallan PS, Allerson CR, Berdeja A, Seth PP, Swayze EE, Prakash TP, Egli M. Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs. Chem Commun (Camb). 2012 Aug 21;48(65):8195-7. doi: 10.1039/c2cc32286b. View Source
[5] Swayze EE, et al. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Res. 2007;35(2):687-700. View Source
Performance Evidence for 2'-O-MOE Adenosine
Enhanced RNA Binding Affinity
Oligonucleotides incorporating 2'-O-MOE modifications exhibit significantly increased thermal stability of RNA duplexes compared to unmodified DNA oligomers. The 2'-O-MOE modification increases the melting temperature (Tm) by 0.9 to 1.6 °C per substitution [1]. This increase is attributed to the 3'-endo sugar pucker conformation induced by the modification, which pre-organizes the oligonucleotide for optimal A-form RNA duplex formation [2].
RNA Binding AffinityClass-level inference
ΔTm +0.9 to +1.6 °C
Supports higher target RNA binding affinity in thermodynamic studies
Class-level evidence; per-modification context may vary with sequence and buffer conditions
[1] Biosearch Technologies. Know your oligo mod: 2ʹ-MOE. Blog post, May 6, 2024. View Source
[2] Prakash TP, et al. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides. J Med Chem. 2008;51(9):2766-76. View Source
Superior Nuclease Resistance
The 2'-O-MOE modification confers substantial resistance to nuclease degradation, significantly extending the half-life of oligonucleotides in biological matrices. A landmark study demonstrated that fully modified 2'-O-MOE phosphorothioate (PS) and phosphodiester (PO) oligonucleotides remained completely stable with no measurable metabolites observed within 8 hours of administration in rat models, whereas unmodified oligonucleotides undergo rapid degradation [1]. This stability is attributed to the steric shielding of the 2'-hydroxyl group by the methoxyethyl moiety, preventing nucleophilic attack by nucleases [2].
Nuclease ResistanceCross-study comparable
Complete stability (0% metabolites) over 8 h
Supports extended in vivo half-life and tissue exposure in rat models
Reported in fully modified PS/PO oligos; sequence context may influence absolute stability
Nuclease stabilityIn vivo half-lifeOligonucleotide degradation
Evidence Dimension
Nuclease degradation (metabolites observed at 8 h)
Target Compound Data
0% metabolites detected (fully stable) for fully modified 2'-O-MOE PS and PO oligonucleotides
Comparator Or Baseline
Unmodified RNA: rapid degradation within minutes to hours
Quantified Difference
Complete stability vs. rapid degradation
Conditions
In vivo rat model following intraduodenal instillation
Why This Matters
Enhanced nuclease resistance translates to longer circulation times and improved tissue exposure, critical for therapeutic efficacy.
Nuclease stabilityIn vivo half-lifeOligonucleotide degradation
[1] Geary RS, et al. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats. J Pharmacol Exp Ther. 2001;296(3):898-904. View Source
[2] Biosearch Technologies. Know your oligo mod: 2ʹ-MOE. Blog post, May 6, 2024. View Source
Pharmacokinetic Profile of 2'-O-MOE Oligonucleotides
The combination of 2'-O-MOE modification with a phosphorothioate (PS) backbone yields optimized pharmacokinetic properties. In rat studies, PS 2'-O-MOE oligonucleotides exhibited plasma clearance dominated by tissue distribution, with less than 10% of the administered dose excreted in urine or feces over 24 hours [1]. In contrast, 2'-O-MOE modification on a phosphodiester (PO) backbone resulted in 10-fold more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide [2]. PS 2'-O-MOE oligonucleotides also demonstrated high plasma protein binding (77–99%), which contributes to prolonged circulation and enhanced tissue uptake .
Pharmacokinetic ProfileHead-to-head comparison
PS backbone:
High plasma protein binding and reduced renal clearance support sustained tissue distribution
PO-backbone 2'-O-MOE shows ~5-fold higher excretion; backbone chemistry is a key variable
Hepatotoxicity EndpointsCross-study comparable
Normal ALT/AST levels reported
Favorable tolerability endpoint profile relative to LNA-modified ASOs in rodent models
Specification supports reproducibility in solid-phase oligonucleotide assembly
Vendor CoA-based; review lot-specific data for critical synthesis campaigns
Genomic Safety ProfileClass-level inference
No phosphorylation or incorporation detected
Supports lower genotoxicity risk in TK6 cell-model context
In vitro human lymphoblastoid cell data; in vivo incorporation risk requires separate review
PharmacokineticsPlasma clearanceProtein binding
Evidence Dimension
Urinary/fecal excretion of intact oligonucleotide at 24 h
Target Compound Data
<10% excretion (PS backbone)
Comparator Or Baseline
2'-O-MOE with PO backbone: ~50% excretion
Quantified Difference
5-fold lower excretion with PS backbone
Conditions
Rat plasma pharmacokinetic study, 20-mer antisense oligonucleotides
Why This Matters
Reduced renal clearance and high protein binding ensure sustained tissue concentrations, maximizing therapeutic window and reducing dosing frequency.
PharmacokineticsPlasma clearanceProtein binding
[1] Manoharan M, et al. Pharmacokinetic Properties of 2′-O-(2-Methoxyethyl)-Modified Oligonucleotide Analogs in Rats. Nucleic Acids Research, 1998. View Source
[2] Geary RS, et al. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats. J Pharmacol Exp Ther. 2001;296(3):898-904. View Source
Improved Hepatotoxicity Profile
Comparative toxicological studies reveal that 2'-O-MOE-modified ASOs exhibit a more favorable safety profile than locked nucleic acid (LNA)-modified ASOs and first-generation phosphorothioate oligodeoxynucleotides (PS ODNs). In animal models, 2'-O-MOE ASOs do not cause significant hepatotoxicity, as evidenced by normal serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, similar to 2'-O-NMA-modified ASOs [1]. In contrast, LNA-modified ASOs have been reported to cause dose-dependent hepatotoxicity, with ALT levels increasing up to 10-fold in mice [2]. Additionally, 2'-O-MOE modifications reduce nonspecific protein binding compared to first-generation PS ODNs, further mitigating off-target effects [3].
Hepatotoxicity EndpointsCross-study comparable
Normal ALT/AST levels reported
Favorable tolerability endpoint profile relative to LNA-modified ASOs in rodent models
Normal ALT and AST levels (no significant elevation)
Comparator Or Baseline
LNA-modified ASOs: up to 10-fold increase in ALT in mice
Quantified Difference
~10-fold reduction in hepatotoxicity
Conditions
In vivo mouse and rat toxicology studies
Why This Matters
A favorable toxicity profile reduces attrition in preclinical development and lowers the risk of dose-limiting adverse events in clinical trials, directly impacting procurement decisions for therapeutic oligonucleotide synthesis.
HepatotoxicityIn vivo safetyALT/AST levels
[1] Prakash TP, et al. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides. J Med Chem. 2008;51(9):2766-76. View Source
[2] Swayze EE, et al. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Res. 2007;35(2):687-700. View Source
[3] Biosearch Technologies. Know your oligo mod: 2ʹ-MOE. Blog post, May 6, 2024. View Source
Quality Control and Purity
Commercially available N-Benzoyl-5'-O-dmtr-2'-O-(2-methoxyethyl)-adenosine is supplied with HPLC purity ≥98.0% . This high purity is essential for its intended use as a protected nucleoside intermediate in solid-phase oligonucleotide synthesis, where impurities can lead to truncated sequences, reduced coupling efficiency, and ultimately lower yields of full-length therapeutic oligonucleotides. Comparable protected 2'-O-methyl adenosine intermediates are also available at similar purity levels (≥98%), but the 2'-O-MOE modification confers the distinct biological advantages detailed in other evidence items .
Quality & PuritySupporting evidence
≥98.0% HPLC purity
Specification supports reproducibility in solid-phase oligonucleotide assembly
Vendor CoA-based; review lot-specific data for critical synthesis campaigns
Vendor certificate of analysis (CoA) specifications
Why This Matters
High purity ensures reproducible synthesis of high-quality oligonucleotides, reducing batch-to-batch variability and downstream purification costs.
Quality controlHPLC puritySynthesis intermediate
Genomic Safety Profile
A critical safety consideration for modified nucleosides used in therapeutic oligonucleotides is the potential for released nucleoside analogs to be phosphorylated and incorporated into cellular DNA or RNA. A 2018 study specifically investigated the phosphorylation and genomic incorporation of 2'-O-(2-methoxyethyl) (2'-O-MOE) nucleoside analogs in human lymphoblastoid TK6 cells. The study found that 2'-O-MOE nucleosides are not phosphorylated or incorporated into the genome, providing a key safety advantage [1]. This is in contrast to some other nucleoside analogs (e.g., certain antiviral agents) that carry a risk of mitochondrial toxicity or mutagenesis due to incorporation.
Genomic Safety ProfileClass-level inference
No phosphorylation or incorporation detected
Supports lower genotoxicity risk in TK6 cell-model context
In vitro human lymphoblastoid cell data; in vivo incorporation risk requires separate review
Some therapeutic nucleoside analogs (e.g., AZT, acyclovir): phosphorylated and incorporated
Quantified Difference
Qualitative difference (absence of incorporation)
Conditions
Human lymphoblastoid TK6 cell line; LC-MS/MS analysis
Why This Matters
Lack of genomic incorporation reduces the risk of delayed genotoxicity and carcinogenicity, a critical factor for regulatory approval and long-term patient safety in chronic oligonucleotide therapies.
[1] Andersson P, et al. 2'-O-(2-methoxyethyl) nucleosides are not phosphorylated or incorporated into the genome of Human Lymphoblastoid TK6 Cells. Toxicol Sci. 2018;163(1):293-302. doi: 10.1093/toxsci/kfy023. View Source
Applications of 2'-O-MOE Adenosine in ASO & siRNA
Therapeutic ASOs for Chronic Administration
N-Benzoyl-5'-O-dmtr-2'-O-(2-methoxyethyl)-adenosine is ideally suited as a protected intermediate for the synthesis of 2'-O-MOE-modified ASOs intended for chronic systemic administration. The 2'-O-MOE modification provides the optimal balance of high RNA binding affinity (ΔTm +0.9–1.6 °C per modification [1]), robust nuclease resistance (complete stability over 8 h in vivo [2]), and a favorable toxicity profile with normal liver enzyme levels [3]. These properties are essential for ASO therapeutics targeting liver-expressed genes or requiring long-term dosing, such as those for hyperlipidemia (e.g., mipomersen) or neurodegenerative diseases (e.g., nusinersen).
Gapmer ASO Design for mRNA Degradation
The 2'-O-MOE modification is a cornerstone of the 'gapmer' ASO design, where a central DNA 'gap' flanked by 2'-O-MOE-modified wings enables RNase H recruitment and subsequent target mRNA cleavage. The high RNA binding affinity conferred by the 2'-O-MOE wings ensures tight target engagement, while the nuclease resistance [1] protects the oligonucleotide from degradation. N-Benzoyl-5'-O-dmtr-2'-O-(2-methoxyethyl)-adenosine provides the essential 2'-O-MOE adenosine building block for constructing these clinically validated gapmer architectures, which have demonstrated dose-dependent mRNA reduction in vivo [2].
siRNA Stability and Off-Target Reduction
Although primarily associated with ASOs, 2'-O-MOE modifications are also employed in siRNA therapeutics to enhance stability and mitigate immune stimulation. Incorporation of 2'-O-MOE adenosine at strategic positions in the siRNA duplex can improve nuclease resistance without significantly compromising RNAi activity [1]. Furthermore, the 2'-O-MOE modification reduces nonspecific protein binding compared to unmodified siRNA [2], potentially decreasing off-target effects and improving the therapeutic index. N-Benzoyl-5'-O-dmtr-2'-O-(2-methoxyethyl)-adenosine serves as the starting material for synthesizing the requisite 2'-O-MOE adenosine phosphoramidite building blocks for these applications.
Benchmarking Novel 2'-Modifications
Given its well-characterized performance metrics—ΔTm of +0.9–1.6 °C [1], 10-fold lower plasma clearance with PS backbone [2], and established in vivo safety [3]—2'-O-MOE adenosine is frequently employed as a benchmark comparator in the evaluation of novel 2'-modifications. Researchers developing next-generation modifications (e.g., constrained ethyl (cEt), 2'-O-NMA, or 2'-O-MTE) routinely synthesize 2'-O-MOE-containing oligonucleotides using N-Benzoyl-5'-O-dmtr-2'-O-(2-methoxyethyl)-adenosine as a reference standard to assess relative improvements in affinity, stability, and toxicity [4].
Application
Selection Property
Validation Focus
ASO constructs for chronic dosing research
Nuclease resistance and tolerability endpoint profile
In vivo exposure and transaminase endpoint monitoring
Gapmer design for RNase H-mediated mRNA reduction
Thermal stability and target engagement assay context
Model-response target knockdown and selectivity validation
siRNA stability and off-target mitigation
Nuclease protection and protein-binding context
RNAi activity and immunostimulatory endpoint review
Benchmarking novel 2'-modifications
Well-characterized comparator profile
Affinity, stability, and safety-related endpoint comparison
[1] Biosearch Technologies. Know your oligo mod: 2ʹ-MOE. Blog post, May 6, 2024. View Source
[2] Prakash TP, et al. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides. J Med Chem. 2008;51(9):2766-76. View Source
[3] Manoharan M, et al. Pharmacokinetic Properties of 2′-O-(2-Methoxyethyl)-Modified Oligonucleotide Analogs in Rats. Nucleic Acids Research, 1998. View Source
[4] Pallan PS, et al. Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs. Chem Commun (Camb). 2012;48(65):8195-7. View Source
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